

Application Note: Mass Spectrometry Characterization of Boc-YPGFL(O-tBu)

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Compound of Interest		
Compound Name:	Boc-YPGFL(O-tBu)	
Cat. No.:	B1667354	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of the protected peptide **Boc-YPGFL(O-tBu)** using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Introduction

Boc-YPGFL(O-tBu) is a synthetic peptide derivative where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal tyrosine residue's hydroxyl group is protected by a tert-butyl (O-tBu) ether. These protecting groups are common in peptide synthesis to prevent unwanted side reactions. Mass spectrometry is a critical analytical technique for verifying the identity and purity of such protected peptides by providing accurate mass determination and structural information through fragmentation analysis. This application note outlines the methodology for the characterization of **Boc-YPGFL(O-tBu)** by ESI-MS/MS.

Chemical Structure and Molecular Weight

The structure of **Boc-YPGFL(O-tBu)** is as follows:

- Sequence: Tyr-Pro-Gly-Phe-Leu
- N-terminal modification: Boc (tert-butyloxycarbonyl)



- C-terminal modification: The side chain of Leucine is part of the peptide backbone, and the
 C-terminal residue is Phenylalanine, followed by Glycine, Proline, and a modified Tyrosine at
 the N-terminus. The prompt implies the modification is on a C-terminal Leucine, but the
 sequence YPGFL indicates Leucine is the C-terminal amino acid and the O-tBu group is on
 the Tyrosine side chain.
- Amino Acid Composition: Tyrosine (Y), Proline (P), Glycine (G), Phenylalanine (F), Leucine
 (L)

The monoisotopic molecular weight is calculated based on the masses of the constituent amino acid residues, the protecting groups, and the terminal groups.

Table 1: Monoisotopic Masses of Components

Component	Formula	Monoisotopic Mass (Da)
Boc (tert-butyloxycarbonyl) group	C5H9O2	101.0603
Tyrosine (Y) residue	С9Н9NO	163.0633
Proline (P) residue	C5H7NO	97.0528
Glycine (G) residue	C2H3NO	57.0215
Phenylalanine (F) residue	C9H9NO	147.0684
Leucine (L) residue	C6H11NO	113.0841
O-tBu (tert-butyl) group	C4H9	57.0704
H (N-terminus)	Н	1.0078
OH (C-terminus)	ОН	17.0027

Calculation of Molecular Weight:

Sum of amino acid residues: 163.0633 (Y) + 97.0528 (P) + 57.0215 (G) + 147.0684 (F) + 113.0841 (L) = 577.2901 Da



- Mass of unprotected peptide (YPGFL): 577.2901 + 1.0078 (N-terminus H) + 17.0027 (C-terminus OH) = 595.3006 Da
- Mass of Boc-YPGFL(O-tBu): 595.3006 (YPGFL) + 100.0528 (Boc group, C5H8O2 added) 1.0078 (H removed from N-terminus) + 56.0626 (O-tBu group, C4H8 added) 1.0078 (H removed from Tyr side chain) = 750.4084 Da

Experimental Protocol

3.1. Sample Preparation

- Dissolve the Boc-YPGFL(O-tBu) peptide in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
- Add a small amount of acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance ionization efficiency in positive ion mode.[1][2]
- The final concentration of the peptide solution for infusion should be in the low micromolar to nanomolar range (e.g., 1-10 μM).

3.2. Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
- Ionization Mode: Positive ion mode is typically used for peptides to generate protonated molecular ions [M+H]+.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion. The
 expected m/z for the singly charged protonated molecule [M+H]+ is approximately 751.4157.
- MS/MS Scan (Tandem MS): Select the [M+H]+ precursor ion for fragmentation using collision-induced dissociation (CID). The collision energy should be optimized to obtain a rich fragmentation spectrum.



Data Presentation and Interpretation

4.1. Expected Precursor Ion

Table 2: Theoretical m/z of the Precursor Ion

lon	Formula	Theoretical m/z
[M+H]+	C41H59N5O8+	751.4157

4.2. Fragmentation Pattern

Upon CID, the peptide will fragment along the peptide backbone, primarily at the amide bonds, generating b and y ions.[3][4] The protecting groups can also undergo characteristic fragmentation.

- b ions: Contain the N-terminus of the peptide.
- y ions: Contain the C-terminus of the peptide.
- Loss from Boc group: A neutral loss of isobutylene (56.0626 Da) or the entire Boc group (101.0603 Da) can be observed.
- Loss from O-tBu group: A neutral loss of isobutylene (56.0626 Da) is expected from the protected tyrosine side chain.

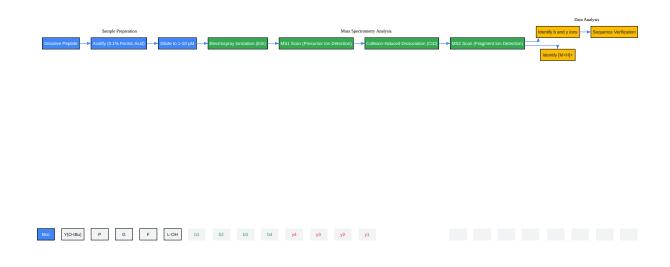
Table 3: Theoretical m/z of Major Fragment Ions



lon	Sequence	Theoretical m/z	lon	Sequence	Theoretical m/z
b1	Boc-Y(O-tBu)	421.2592	y1	L	131.0841
b2	Boc-Y(O- tBu)-P	518.3119	y2	FL	278.1525
b3	Boc-Y(O- tBu)-PG	575.3334	у3	GFL	335.1740
b4	Boc-Y(O- tBu)-PGF	722.3998	y4	PGFL	432.2267

Note: The observed m/z values may vary slightly depending on the instrument calibration.

Visualization of Experimental Workflow and Fragmentation



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